molecular formula C16H15N3O4S B243268 N-[4-(acetylamino)phenyl]-2-({2-nitrophenyl}sulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-({2-nitrophenyl}sulfanyl)acetamide

Cat. No. B243268
M. Wt: 345.4 g/mol
InChI Key: LGQJNYKYHNNQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-({2-nitrophenyl}sulfanyl)acetamide, commonly known as ANS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. ANS is a thioester derivative of acetaminophen and is a potent antioxidant and anti-inflammatory agent. ANS has been used in several scientific research studies to investigate its mechanism of action and its potential therapeutic applications.

Mechanism of Action

ANS exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANS has been shown to inhibit the expression of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. ANS also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
ANS has been shown to exhibit several biochemical and physiological effects. ANS has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. ANS has also been shown to decrease the levels of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). ANS has been shown to protect against oxidative stress-induced cell damage and apoptosis.

Advantages and Limitations for Lab Experiments

ANS has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. ANS is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, ANS has some limitations for laboratory experiments. ANS has poor solubility in water, which can limit its bioavailability in vivo. ANS also has a low oral bioavailability, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of ANS. One potential direction is the investigation of the synergistic effects of ANS with other antioxidants and anti-inflammatory agents. Another potential direction is the development of novel formulations of ANS that can improve its solubility and bioavailability. Additionally, the potential therapeutic applications of ANS in the treatment of liver diseases and neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.

Synthesis Methods

ANS can be synthesized by the reaction of 4-aminophenol with 2-nitrobenzenethiol in the presence of acetic anhydride and pyridine. The reaction yields ANS as a yellow crystalline solid with a melting point of 154-156°C.

Scientific Research Applications

ANS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ANS has also been studied for its potential use in the treatment of liver diseases such as hepatitis and liver fibrosis.

properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-nitrophenyl)sulfanylacetamide

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-6-8-13(9-7-12)18-16(21)10-24-15-5-3-2-4-14(15)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)

InChI Key

LGQJNYKYHNNQGY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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